3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,4-dioxa-8-azaspiro[45]dec-8-yl)-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound with a unique structure that combines spirocyclic, anthraquinone, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic ring, the introduction of the anthraquinone core, and the construction of the isoxazole ring. Common synthetic routes may involve:
Formation of the Spirocyclic Ring: This can be achieved through annulation reactions, such as the [4+1] annulation of 1,3-azadienes with maleimides.
Introduction of the Anthraquinone Core: This step may involve Friedel-Crafts acylation reactions or other electrophilic aromatic substitution reactions.
Construction of the Isoxazole Ring: This can be accomplished through cyclization reactions involving nitrile oxides and alkenes or alkynes.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:
Oxidation: The anthraquinone core can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The spirocyclic and isoxazole rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthraquinone core may yield anthraquinone derivatives, while substitution reactions on the spirocyclic ring may produce various substituted spirocyclic compounds.
Scientific Research Applications
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, activation of receptors, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is unique due to its combination of spirocyclic, anthraquinone, and isoxazole moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
931719-55-0 |
---|---|
Molecular Formula |
C26H29N3O5 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
12-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-10-(3-ethoxypropylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C26H29N3O5/c1-2-31-13-5-10-27-19-16-20(29-11-8-26(9-12-29)32-14-15-33-26)23-22-21(19)24(30)17-6-3-4-7-18(17)25(22)34-28-23/h3-4,6-7,16,27H,2,5,8-15H2,1H3 |
InChI Key |
NPNVQFMPEYWTEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C(=C1)N5CCC6(CC5)OCCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.